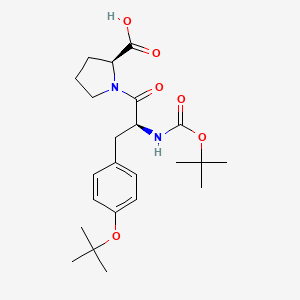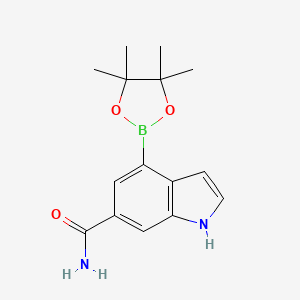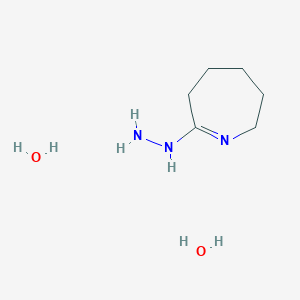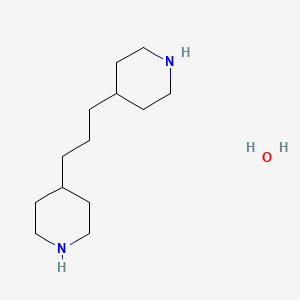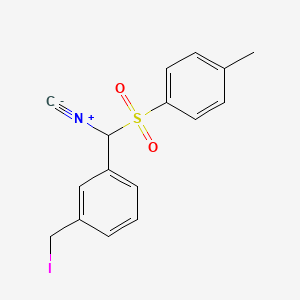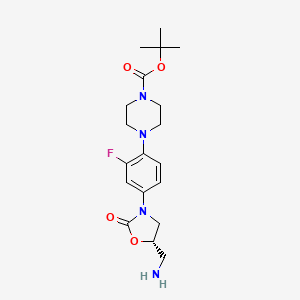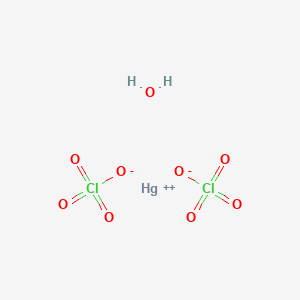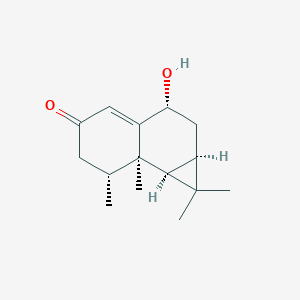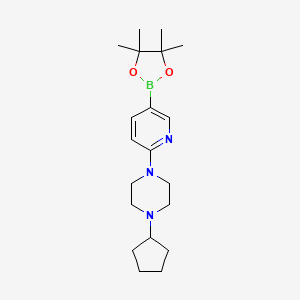
2-(4-cyclopentyl -piperazin-1-yl) pyridine-5-boronic acid pinacol ester
Descripción general
Descripción
2-(4-cyclopentyl -piperazin-1-yl) pyridine-5-boronic acid pinacol ester is a complex organic compound that features a piperazine ring substituted with a cyclopentyl group and a pyridine ring. The pyridine ring is further substituted with a boronic ester group, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to act as inhibitors for certain kinases .
Mode of Action
It is known that the compound contains a boronic acid pinacol ester group , which is often used in the Suzuki-Miyaura cross-coupling reactions. This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of biologically active compounds such as crizotinib , suggesting that this compound may also be involved in pathways related to kinase inhibition.
Pharmacokinetics
The compound’s boronic acid pinacol ester group is known to be stable and resistant to temperature changes , which could potentially influence its bioavailability.
Result of Action
Based on the known actions of similar compounds, it can be hypothesized that this compound may inhibit the activity of certain kinases, leading to changes in cellular signaling pathways .
Action Environment
The action of 1-Cyclopentyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as it contains a boronic acid pinacol ester group that is known to be stable and resistant to temperature changes . Additionally, the compound’s solubility and bioavailability could be influenced by the pH and ionic strength of its environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopentyl -piperazin-1-yl) pyridine-5-boronic acid pinacol ester typically involves multiple steps:
Formation of the Boronic Ester: The boronic ester group is introduced through a borylation reaction, often using a palladium catalyst and pinacol borane.
Coupling Reactions: The cyclopentyl group and the piperazine ring are introduced through coupling reactions, which may involve the use of various reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-cyclopentyl -piperazin-1-yl) pyridine-5-boronic acid pinacol ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
Aplicaciones Científicas De Investigación
2-(4-cyclopentyl -piperazin-1-yl) pyridine-5-boronic acid pinacol ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including as a kinase inhibitor.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of a piperazine ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a methyl group and a pyrazole ring.
Uniqueness
2-(4-cyclopentyl -piperazin-1-yl) pyridine-5-boronic acid pinacol ester is unique due to its combination of a piperazine ring with a cyclopentyl group and a boronic ester-substituted pyridine ring. This structure provides it with distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Propiedades
IUPAC Name |
1-cyclopentyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BN3O2/c1-19(2)20(3,4)26-21(25-19)16-9-10-18(22-15-16)24-13-11-23(12-14-24)17-7-5-6-8-17/h9-10,15,17H,5-8,11-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVHJAMXEPONJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726110 | |
| Record name | 1-Cyclopentyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015242-01-9 | |
| Record name | 1-Cyclopentyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


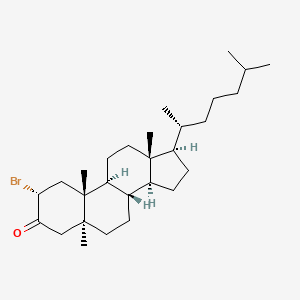
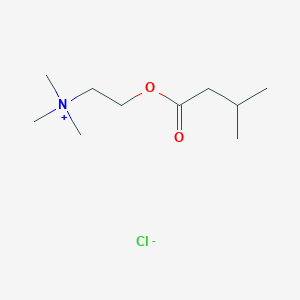
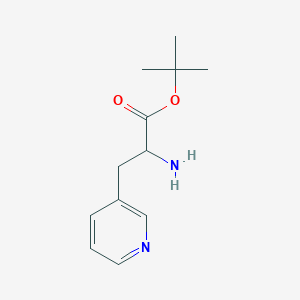
![5-{2,5-Bis[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1508621.png)
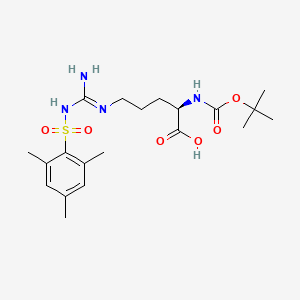
![1-[(1R)-Phenylethyl]piperazine dihydrochloride](/img/structure/B1508623.png)
